molecular formula C15H22N2 B7931433 ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

Cat. No.: B7931433
M. Wt: 230.35 g/mol
InChI Key: CDWNMFBKHYTWNM-HNNXBMFYSA-N
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Description

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine is a secondary amine featuring a stereospecific benzyl-pyrrolidinylmethyl backbone and a cyclopropyl-amine substituent. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis. Its structure combines the rigidity of the pyrrolidine ring with the unique stereoelectronic properties of the cyclopropyl group, which may enhance binding affinity in biological systems . Notably, derivatives of this compound, such as [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid, have been synthesized but are listed as discontinued products, suggesting challenges in stability or production scalability .

Properties

IUPAC Name

N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-15(17)11-16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWNMFBKHYTWNM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Attachment of the Cyclopropylamine Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the cyclopropylamine moiety, potentially leading to the formation of cyclopropylmethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Cyclopropylmethylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

The synthesis of this compound typically involves the transformation of donor–acceptor cyclopropanes into pyrrolidinones. A notable method includes the Lewis acid-catalyzed opening of cyclopropanes with primary amines, leading to the formation of γ-amino esters, which can subsequently undergo lactamization to yield pyrrolidinones . This one-pot process streamlines the synthesis and enhances yield efficiency.

Pharmacological Potential

This compound exhibits various pharmacological properties:

  • Antimicrobial Activity : The compound has shown activity against certain pathogens, indicating potential use in treating infections caused by resistant bacteria .
  • Neurological Implications : It acts as a modulator of the histamine H3 receptor, which is crucial for cognitive functions and neurological disorders. This suggests its potential in treating conditions such as Alzheimer's disease and other cognitive impairments .

Case Studies

A study explored the effects of pyrrolidine derivatives on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. The results indicated that modifications to the benzyl group significantly enhanced potency against malaria pathogens, showcasing how structural variations can lead to improved therapeutic efficacy .

Summary of Biological Activities

Activity Type Target Efficacy Reference
AntimicrobialESKAPE pathogensModerate inhibition
Neurological ModulationHistamine H3 receptorSignificant modulation
Malaria TreatmentDHODHEnhanced potency

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and ultimately affecting physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences, synthetic routes, and properties of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine and its analogs:

Compound Name Substituent/Modification Key Properties/Applications Availability Status
This compound Cyclopropyl-amine Potential bioactivity; stereospecificity Research-grade
((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine Isopropyl-amine Bulkier substituent; altered lipophilicity Available
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid Cyclopropyl-amine + acetic acid moiety Enhanced solubility; discontinued Discontinued
N¹-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-N¹-cyclopropyl-ethane-1,2-diamine Ethane-1,2-diamine linker Increased amine density; discontinued Discontinued

Key Observations

Cyclopropyl vs. Isopropyl Substituents :

  • The cyclopropyl group in the target compound introduces ring strain, which may improve binding to flat aromatic regions in enzymes or receptors compared to the isopropyl analog . However, the isopropyl variant’s bulkiness could enhance hydrophobic interactions in certain biological targets.

Derivatives with Functional Groups: The acetic acid derivative ([((S)-1-Benzyl...]-acetic acid) likely exhibits improved aqueous solubility due to the carboxylate group, making it suitable for pharmacokinetic studies. Its discontinuation may reflect synthetic complexity or instability .

Synthetic Accessibility :

  • Cyclopropyl-amine is utilized in one-pot bis-amidation reactions to generate sulfonamide and carboxamide derivatives (e.g., products 4a–4e), indicating its versatility in parallel synthesis . This method contrasts with the multi-step routes required for more complex analogs like the ethane-1,2-diamine derivative.

Research Findings and Implications

  • Biological Relevance : Secondary amines, including the target compound, are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. The cyclopropyl group’s strain energy may confer selectivity in enzyme inhibition, as seen in sulfamoyl benzamide derivatives .
  • For instance, the acetic acid derivative’s discontinuation could stem from hydrolysis susceptibility under physiological conditions .
  • Future Directions : Structural optimization efforts could focus on replacing the cyclopropyl group with bioisosteres (e.g., trifluoromethyl) to retain steric effects while improving synthetic feasibility .

Biological Activity

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety. Its chiral nature contributes to its biological activity, as stereochemistry can significantly influence the interaction with biological targets.

The mechanism of action for this compound involves interaction with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor , potentially modulating biochemical pathways by binding to the active sites of target enzymes. This interaction may influence neurotransmitter systems, particularly in the context of neurological disorders .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition:

  • The compound is investigated for its ability to inhibit various enzymes, which can provide insights into its pharmacological potential. For instance, it may inhibit cholinesterases, which are critical in neurotransmission .

2. Neuropharmacological Effects:

  • Studies suggest that this compound may influence emotional behavior and cognitive functions through modulation of neurotransmitter levels in the brain. It has shown promise in reducing levels of endocannabinoids, suggesting potential applications in mood disorders .

3. Antimicrobial Properties:

  • Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities. The structural characteristics of this compound could enhance these properties, making it a candidate for further exploration in antimicrobial research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. Research indicates that variations in substituents on the pyrrolidine ring and cyclopropyl group can significantly alter biological activity. For example:

Compound VariantpIC50 ValueNotes
This compound7.14 ± 0.04Strong enzyme inhibition
(R)-enantiomer6.14 ± 0.05Reduced activity compared to (S)
Other derivativesVariableDependent on specific substitutions

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Neuropharmacological Impact
A study conducted on mice demonstrated that administration of a related compound resulted in significant changes in emotional behavior, as evidenced by altered performance in behavioral assays designed to measure anxiety and depression-like symptoms .

Case Study 2: Enzyme Inhibition Profile
In vitro assays showed that this compound effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmitter regulation in synaptic transmission .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound can be synthesized via a one-pot bis-sulfonamide-carboxamide reaction, leveraging cyclopropyl-amine as a nucleophile under controlled pH and temperature . Enantiomeric purity is achievable through asymmetric catalysis (e.g., chiral palladium complexes) or post-synthetic resolution via chiral HPLC with amylose-based columns. Reaction monitoring via TLC or LC-MS ensures intermediate stability and product fidelity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, supplemented by 2D COSY/HSQC for connectivity. X-ray crystallography with SHELXL refinement (via the SHELX suite) resolves stereochemistry and bond geometries, particularly for the (S)-configuration and cyclopropane ring . Mass spectrometry (HRMS-ESI) validates molecular weight and isotopic patterns.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Follow OSHA-compliant PPE (nitrile gloves, lab coats, P95 respirators in aerosol-prone steps) and work in fume hoods. Spill management requires inert adsorbents (vermiculite) and ethanol-based decontamination. Stability studies under inert atmospheres (argon) prevent oxidative degradation .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Cross-validate using variable-temperature NMR to assess dynamic effects (e.g., ring puckering). Molecular dynamics simulations (AMBER/CHARMM) under crystallographic conditions reconcile discrepancies. Redundant refinement in SHELXL with high-resolution data (I/σ>10I/σ > 10) minimizes model bias .

Q. What strategies elucidate stereospecific interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ SPR (Surface Plasmon Resonance) with immobilized targets to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}). Enantiomer-specific activity is tested via IC50_{50} assays in cell-based models (e.g., HEK293 transfected with GPCRs). Docking studies (AutoDock Vina) with cryo-EM protein structures predict binding poses .

Q. How do solvent systems and pH influence the compound’s stability and reactivity?

  • Methodological Answer : Conduct accelerated degradation studies (40–60°C) in buffered solutions (pH 2–12) with UPLC monitoring. Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS/MS identifies degradation products (e.g., cyclopropane ring-opening adducts). Solvent polarity effects are quantified via Kamlet-Taft parameters .

Q. What advanced methods probe cyclopropane ring-opening mechanisms in derivatives?

  • Methodological Answer : Use 13C^{13}C-labeled cyclopropane derivatives tracked via 13C^{13}C-NMR or isotope-ratio MS. Trap intermediates with radical scavengers (TEMPO) or electrophiles. DFT calculations (B3LYP/6-31G*) map transition states and activation energies .

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